

# **Known iridoids in Valeriana species**

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An In-depth Technical Guide on Known Iridoids in Valeriana Species

### Introduction

The genus Valeriana, comprising over 350 species, is a significant source of phytochemicals with a long history of use in traditional medicine, particularly for its sedative and anxiolytic properties[1][2]. Among the diverse secondary metabolites produced by these plants, iridoids are a major class of monoterpenoids that have garnered considerable scientific interest[1]. These compounds are characterized by a cyclopentane-pyran ring system and are often found as esters, known as valepotriates, which are considered to be among the primary active constituents[2]. To date, over 130 iridoids have been identified from Valeriana species, contributing to their sedative, antidepressant, and antitumor activities[3]. This technical guide provides a comprehensive overview of the known iridoids in Valeriana species, their quantitative distribution, the experimental protocols for their analysis, and their involvement in biosynthetic and pharmacological signaling pathways.

# **Known Iridoids in Valeriana Species**

The iridoids found in Valeriana can be broadly classified into two main categories: valepotriates and non-valepotriate iridoids. Valepotriates are triesters of polyhydric iridoids and are known for their instability[3]. Non-valepotriate iridoids include a variety of structures, such as iridoid glucosides and seco-iridoids.

# **Valepotriates and Related Iridoids**



Valepotriates are the most characteristic iridoids of the Valeriana genus and include compounds such as:

- Valtrate: A major valepotriate found in many Valeriana species[4].
- Isovaltrate: Another abundant valepotriate, often found alongside valtrate[1][3].
- Acevaltrate: A common valepotriate identified in several species[4].
- Didrovaltrate: A dihydrogenated derivative of valtrate[1][3].
- IVHD-valtrate: An isovaleroxy-hydroxy-dihydrovaltrate[3].
- Valechlorine: An iridoid isolated from V. hardwickii[5][6].
- Jatamanvaltrates: A series of valepotriates isolated from V. jatamansi and V. officinalis[7][8].
- Iridoidvols A-F: Undescribed iridoids recently isolated from V. officinalis, with Iridoidvol A being the first example of an iridoid with a sesquiterpenoid acid ester[9].

## Non-Valepotriate Iridoids and Iridoid Glucosides

In addition to valepotriates, Valeriana species also synthesize other types of iridoids, including:

- Valerosidate: An iridoid glucoside found in V. officinalis[1].
- Valerianairidoids I-VII: New iridoid glucosides isolated from V. fauriei[10][11].
- Valerialloside A and Valerianoside A: Two new iridoids from the roots of V. jatamansi[12].
- Valeriananols A-S: Nineteen previously undescribed iridoids from the leaves and stems of V.
   officinalis var. latifolia, including seco-iridoids and a deoxy iridoid glycoside[13][14].
- Volvaltrates A and B: New iridoids from the roots of V. officinalis, with volvaltrate A
  possessing an unusual cage-like structure[8][15].

# Quantitative Data of Iridoids in Valeriana Species



The concentration of iridoids in Valeriana species varies significantly depending on the species, the plant part, and the environmental conditions[3][16]. The following table summarizes quantitative data for key iridoids in different Valeriana species.

Species	Plant Part	Iridoid(s)	Concentration	Reference
V. officinalis	Rhizomes and Roots	Valepotriates	0.5–2.0%	[1]
V. officinalis	Rhizomes and Roots	Valerenic acid derivatives	3.01–12.34 mg/g	[16]
V. officinalis	Rhizomes and Roots	Valepotriates	0.92–3.67 mg/g	[16]
V. jatamansi	-	Valepotriates	1.2–1.9%	[17]
V. glechomifolia	Shoots	Valepotriates	1.57 g% DW	[18]
V. glechomifolia	Roots	Valepotriates	0.47 g% DW	[18]
V. glechomifolia	In vitro cultures	Valepotriates	27.2 mg/g DW	[18]
Various Valeriana species	Rhizomes and Roots	Valerenic acid derivatives	0.15–11.65 mg/g	[16]
Various Valeriana species	Rhizomes and Roots	Valepotriates	0.03–1.81 mg/g	[16]

# **Experimental Protocols**

The extraction, isolation, and identification of iridoids from Valeriana species involve a series of standard and advanced phytochemical techniques.

## **Extraction of Iridoids**

A general protocol for the extraction of iridoids from Valeriana roots and rhizomes is as follows:



- Plant Material Preparation: The air-dried and powdered roots and rhizomes of the Valeriana species are used as the starting material[5].
- Solvent Extraction: The powdered material is extracted with a suitable solvent. Common solvents include:
  - Methanol (MeOH): Often used for the extraction of a broad range of compounds, including iridoid glucosides[11].
  - Dichloromethane (CH2Cl2): Used for the extraction of less polar compounds like valepotriates[5].
  - 70% Ethanol: Used for preparing extracts for further fractionation[19].
- Extraction Method: The extraction is typically performed at room temperature by maceration or percolation for a period of 24 hours, often repeated multiple times to ensure complete extraction[5].
- Concentration: The combined extracts are evaporated under reduced pressure to yield a crude extract[5].

## **Isolation and Purification of Iridoids**

The crude extract is subjected to various chromatographic techniques for the isolation of individual iridoids:

- Column Chromatography (CC): The crude extract is often first fractionated using open column chromatography on silica gel[5]. A gradient elution system, such as hexane-ethyl acetate, is commonly employed to separate compounds based on polarity[5].
- Medium Pressure Liquid Chromatography (MPLC): For further purification of fractions obtained from CC, MPLC on silica gel or C18 bonded silica can be used[5].
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification and quantification of iridoids[4][16]. A typical HPLC method involves:
  - Column: C18 column (e.g., Phenomenex Luna C18(2))[20].



- Mobile Phase: A gradient of acetonitrile and/or methanol in water, often with a small amount of acid like phosphoric acid[20].
- Detection: UV detection at various wavelengths (e.g., 207, 225, 254 nm) is used to monitor the elution of compounds[20].

### Structure Elucidation

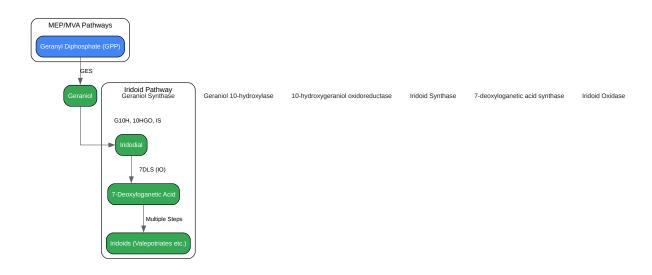
The chemical structures of the isolated iridoids are determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the structure of the iridoids[10][12].
   These experiments provide information about the proton and carbon framework of the molecule and the connectivity between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds[11].
- Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of chiral molecules by comparing experimental spectra with calculated spectra[11].

# Biosynthetic and Signaling Pathways Iridoid Biosynthesis in Valeriana

The biosynthesis of iridoids in Valeriana follows the terpenoid pathway, starting from geranyl diphosphate (GPP). While the complete pathway in Valeriana is not fully elucidated, key steps have been identified through transcriptomic studies in V. jatamansi[21].





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Caption: Simplified biosynthetic pathway of iridoids in Valeriana.

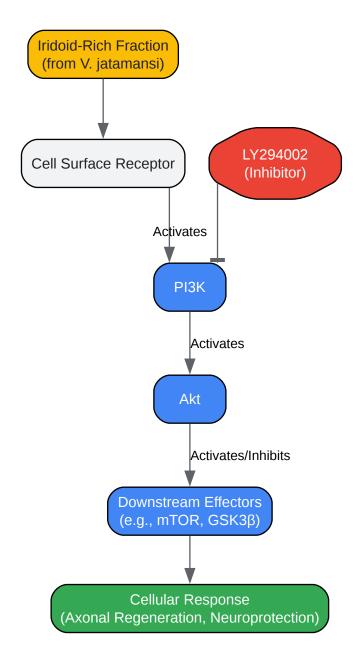
# **Pharmacological Signaling Pathways**

Iridoids from Valeriana species have been shown to modulate various signaling pathways, contributing to their pharmacological effects. One of the key pathways identified is the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

An iridoid-rich fraction from V. jatamansi has been shown to promote axonal regeneration and motor functional recovery after spinal cord injury through the activation of the PI3K/Akt



### signaling pathway[19].



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Caption: PI3K/Akt signaling pathway activated by Valeriana iridoids.

Furthermore, some iridoids from Valeriana have been found to act as modulators of the GABAA receptor, which is consistent with the traditional use of Valerian for its sedative and anxiolytic effects[22]. Hydrine-type valepotriates from V. pavonii have been shown to inhibit the binding of flunitrazepam to the benzodiazepine site of the GABAA receptor[22].



### Conclusion

The Valeriana genus is a rich and diverse source of iridoids, with new compounds continually being discovered. The valepotriates remain the most studied group, but non-valepotriate iridoids also contribute to the chemical profile and potential bioactivity of these plants. The quantitative variation of these compounds across different species and plant parts highlights the importance of standardized extraction and analytical methods for both research and the development of herbal medicinal products. The elucidation of the biosynthetic pathways of these compounds and their interaction with pharmacological targets, such as the PI3K/Akt pathway and GABAA receptors, provides a scientific basis for the traditional uses of Valeriana and opens avenues for the development of new therapeutic agents. Further research is needed to fully characterize the vast array of iridoids in less-studied Valeriana species and to explore their full therapeutic potential.

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